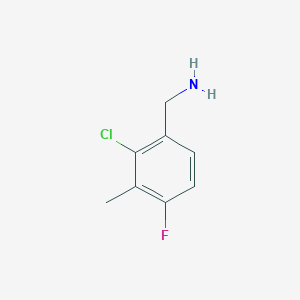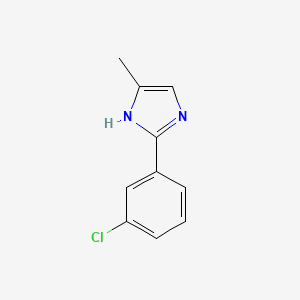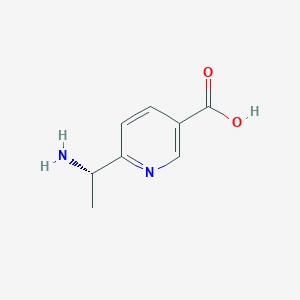
(S)-6-(1-Aminoethyl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-6-(1-Aminoethyl)nicotinic acid is a chiral compound belonging to the class of nicotinic acid derivatives It features a nicotinic acid backbone with an aminoethyl substituent at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(1-Aminoethyl)nicotinic acid can be achieved through several methods. One common approach involves the multicomponent synthesis of nicotinic acid derivatives. This method typically includes the condensation of 1,3-dicarbonyl compounds with nitrogen-containing acids under controlled conditions . Another method involves the environmentally friendly catalyst- and solvent-free synthesis, which offers high yields and short reaction times .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high purity and yield. These methods may include the use of continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
(S)-6-(1-Aminoethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
(S)-6-(1-Aminoethyl)nicotinic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand for specific receptors.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurodegenerative disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (S)-6-(1-Aminoethyl)nicotinic acid involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. These receptors are ionotropic and play a crucial role in neurotransmission. The compound binds to these receptors, modulating their activity and influencing various physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
Nicotinic Acid: The parent compound, known for its role in lipid metabolism.
Nicotinamide: A derivative of nicotinic acid with distinct biological activities.
Nicotinic Acid Esters: Compounds with esterified nicotinic acid, used in various applications.
Uniqueness
(S)-6-(1-Aminoethyl)nicotinic acid is unique due to its chiral nature and the presence of the aminoethyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C8H10N2O2 |
|---|---|
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
6-[(1S)-1-aminoethyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2/c1-5(9)7-3-2-6(4-10-7)8(11)12/h2-5H,9H2,1H3,(H,11,12)/t5-/m0/s1 |
Clave InChI |
KHHMEPIHVFTLPS-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](C1=NC=C(C=C1)C(=O)O)N |
SMILES canónico |
CC(C1=NC=C(C=C1)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,5R)-tert-Butyl 10-morpholino-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B15221248.png)
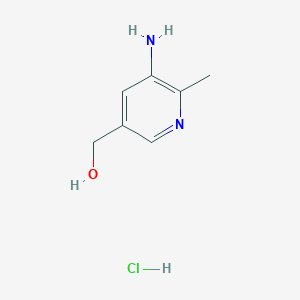

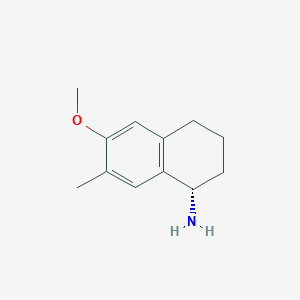

![Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B15221282.png)
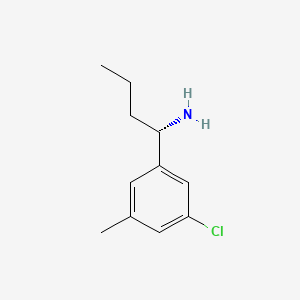
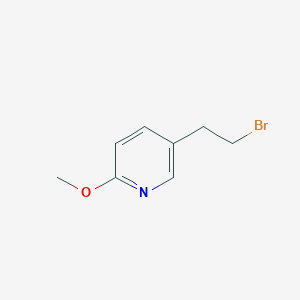
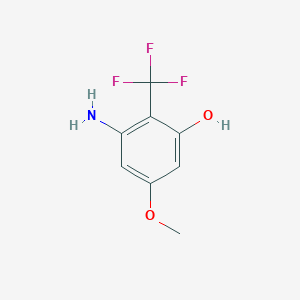

![5-Amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one hydrochloride](/img/structure/B15221312.png)
